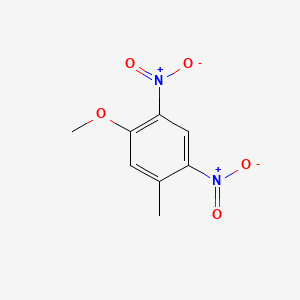

5-Methyl-2,4-dinitroanisole

Description

Historical Context and Evolution in Energetic Materials Science

The history of DNAN predates its widespread use as an energetic material. First synthesized in 1849, it was initially used primarily as an ingredient in dyes and as an insecticide. bibliotekanauki.plresearchgate.net Its potential as an explosive was not significantly explored until World War II, when Germany, facing a shortage of TNT, utilized DNAN as a major component in the explosive formulation Amatol 40. bibliotekanauki.plresearchgate.netrsc.org This formulation, consisting of DNAN, ammonium (B1175870) nitrate (B79036), and RDX, was notably used in the warheads of V-1 flying bombs. bibliotekanauki.plresearchgate.net

Following the war, the use of DNAN in military applications declined due to its relatively lower energy output compared to TNT. bibliotekanauki.plresearchgate.net However, the global shift towards developing insensitive munitions in the late 20th and early 21st centuries led to a resurgence of interest in DNAN. researchgate.netrsc.org Researchers began to re-evaluate its properties, recognizing that its reduced sensitivity was a significant advantage for creating safer munitions that are less prone to accidental detonation. bibliotekanauki.plscispace.com This shift marked the evolution of DNAN from a substitute material born of necessity to a key enabling component in next-generation explosive systems.

Significance in Contemporary Explosive Formulations Research

DNAN is a cornerstone of modern research into insensitive munitions, primarily serving as a melt-castable replacement for TNT. scispace.comenviro.wikinih.gov Its significance stems from several key advantages over TNT, including better shock sensitivity and thermal safety. bibliotekanauki.plresearchgate.net Furthermore, DNAN is classified by the UN as a Class 4.1 "Flammable Solid," a less stringent category than TNT's Class 1.1 "Explosives," which results in simpler transportation and storage logistics. bibliotekanauki.plresearchgate.net

These favorable properties have led to the development of numerous DNAN-based formulations by organizations such as the US Army and the Australian Defence Science and Technology Organisation. scispace.comresearchgate.net It is a major ingredient in various melt-pour formulations designed to be extremely insensitive while meeting performance requirements. dtic.mil Notable examples include:

IMX-101: Used in 105mm and 155mm artillery, containing DNAN, 3-nitro-1,2,4-triazol-5-one (NTO), and nitroguanidine (B56551) (NQ). researchgate.netdtic.mil

IMX-104: Used in 60/81/120mm mortars. dtic.milserdp-estcp.mil

PAX-21: Used in 60mm mortars. scispace.comdtic.mil

PAX-41: Used in the Spider Grenade. dtic.milwikipedia.org

The table below provides a comparative overview of the physical and safety properties of DNAN and TNT.

| Property | DNAN | TNT | Reference |

|---|---|---|---|

| Melting Point (°C) | 94-95 | 78-81 | scispace.com |

| Crystal Density (g/cm³) | 1.34 | 1.60 | scispace.com |

| Detonation Velocity (km/s) | 5.59 (Casted) | 6.91 (Pressed) | dtic.milresearchgate.net |

| Gurney Energy (J/g) | 2060 | 2795 | bibliotekanauki.pl |

| Oxygen Balance (OBCO₂) (%) | -96.9 | -74.0 | scispace.com |

| Viscosity (mPa·s) | 4.5 (at 100°C) | 9.5 (at 85°C) | bibliotekanauki.pl |

| Irreversible Volume Growth (%) | 15.01 | 3.10 | bibliotekanauki.pldtic.mil |

| Exudation (%) | 0.068 | 0.57 | bibliotekanauki.pl |

A significant area of research focuses on mitigating DNAN's higher melting point, which can increase manufacturing costs. bibliotekanauki.pl The formation of binary eutectic mixtures is a common strategy to depress the melting point. bibliotekanauki.pl Research has shown that DNAN can form eutectics with various compounds, making it more suitable for existing melt-cast facilities. bibliotekanauki.plscispace.com

| Mixture (Mass Proportion) | Eutectic Melting Point (°C) | Reference |

|---|---|---|

| DNAN / TNT (1:1) | 66.4 | bibliotekanauki.pl |

| DNAN / N-methyl-4-nitroaniline (MNA) (1:1) | 78.6 | bibliotekanauki.pl |

| DNAN / 2-nitroaniline (B44862) (NA) (1:1) | 67.5 | bibliotekanauki.pl |

| DNAN / 1,3-dinitrobenzene (B52904) (DNB) (1:1) | 48.0 | bibliotekanauki.pl |

| DNAN / 1,3,3-trinitroazetidine (B1241384) (TNAZ) (Molar Proportion 56.65:43.35) | 65.14 | bibliotekanauki.pl |

Scope and Research Objectives for Academic Inquiry

Academic and institutional research on DNAN is driven by the need to fully characterize and optimize its performance for use in insensitive munitions. The primary objectives of this research are multifaceted and address the inherent limitations and potential of DNAN.

Key research areas include:

Understanding and Controlling Polymorphism: DNAN is known to exist in different crystalline forms (polymorphs), which can affect its stability and physical properties. researchgate.net A major concern is the irreversible volume growth that occurs during temperature cycling, which can compromise munition integrity. bibliotekanauki.plresearchgate.net Research aims to understand these phase transitions and develop methods, such as doping with other molecules, to control crystal transformation and mitigate expansion. researchgate.net

Improving Energetic Performance: DNAN has a highly negative oxygen balance and lower energy output compared to TNT. scispace.com A central research goal is to develop formulations that compensate for this energy deficit. This is often achieved by incorporating higher-energy solid explosives like RDX or HMX at high solids loading, which is possible due to the low viscosity of molten DNAN. bibliotekanauki.pl For instance, a DNAN/HMX system can achieve a higher solid content (up to 80%) than a comparable TNT/HMX system. bibliotekanauki.pl

Characterizing Thermal Decomposition and Stability: A deep understanding of the thermal decomposition pathways and kinetics of DNAN is crucial for predicting its stability and safety. rsc.org Advanced analytical techniques are employed to study its behavior under various thermal conditions, providing essential data for safety assessments and shelf-life predictions. rsc.org

Eutectic Mixture Mechanisms: While the formation of eutectics is a practical solution to lower DNAN's melting point, the fundamental intermolecular interactions (such as π-π stacking) that govern this behavior are a subject of ongoing study. bibliotekanauki.plmdpi.com Research seeks to understand these mechanisms to predict and design new eutectic systems with optimal properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-3-8(15-2)7(10(13)14)4-6(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPFUGPSJUAQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063100 | |

| Record name | 5-Methyl-2,4-dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3606-21-1 | |

| Record name | 1-Methoxy-5-methyl-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-5-methyl-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisole,4-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-5-methyl-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2,4-dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,4-dinitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 5 Methyl 2,4 Dinitroanisole

Methodologies for Chemical Synthesis of 5-Methyl-2,4-dinitroanisole

The industrial production of this compound, also known as 2,4-dinitroanisole (B92663) (DNAN), relies on established chemical reactions that have been optimized for yield and purity. google.comdtic.milscispace.com

A prevalent method for synthesizing 2,4-dinitroanisole involves a two-step process starting from a suitable precursor. One common industrial route is the methoxylation of 1-chloro-2,4-dinitrobenzene (B32670). scispace.comsciencemadness.org This process is a nucleophilic aromatic substitution where the chloro group is displaced by a methoxide (B1231860) anion. scispace.com

Another approach begins with anisole (B1667542), which undergoes dinitration. dtic.mil The nitration of anisole can be achieved using a mixture of nitric acid and an anhydride (B1165640) like acetic or propionic anhydride, which generates acetyl nitrate (B79036) or propanoyl nitrate in situ. dtic.mil This method can produce a mixture of 2,4-dinitroanisole and 4-nitroanisole. dtic.mil Further nitration of mono-nitrated precursors like p-nitroanisole or o-nitroanisole can also yield DNAN. dtic.milscispace.com

A detailed, though dated, synthesis of 3,5-dinitroanisole (B1346779) involves the reaction of 1,3,5-trinitrobenzene (B165232) with sodium methoxide in methanol (B129727). orgsyn.org While this produces a different isomer, the underlying principle of nucleophilic aromatic substitution by a methoxide is similar.

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,4-dinitroanisole while minimizing byproducts. google.comdtic.mil In the synthesis from 1-chloro-2,4-dinitrobenzene, parameters such as temperature, reaction time, and the molar ratio of reactants are key. google.comnsmsi.ir For instance, a continuous synthesis method has been developed where molten 1-chloro-2,4-dinitrobenzene, methanol, and a sodium hydroxide (B78521) solution are continuously fed into a reactor at a constant temperature of 65°C. google.com This method boasts a total product yield of over 90% and a purity of more than 99.2%. google.com

Solvent-free nitration of anisole has been explored as a more environmentally friendly approach. dtic.mil This involves using a mixture of propionic anhydride and 98% nitric acid to generate the nitrating agent, which is then slowly added to a concentrated solution of anisole in propionic anhydride. dtic.mil This batch process has been successfully scaled up, demonstrating the feasibility of greener synthesis routes. dtic.mil

In the methoxylation of 1-chloro-2,4-dinitrobenzene, the molar ratios of methanol to the starting material and the inorganic base are critical. google.comgoogle.com Increasing the amount of methanol can improve the purity of the final product, but an excess can lead to the product dissolving in the solvent, thereby reducing the yield. google.comgoogle.com Reaction temperature is another important factor; higher temperatures can increase the reaction's transformation efficiency, but excessively high temperatures may promote the hydrolysis of the starting material. google.comgoogle.com

Table 1: Examples of Optimized Synthetic Parameters for 2,4-Dinitroanisole

| Starting Material | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1-chloro-2,4-dinitrobenzene | Methanol, Sodium Hydroxide | 72 | 5 | 95.8 | 99.2 |

| 1-chloro-2,4-dinitrobenzene | Methanol, Sodium Hydroxide | 75 | 6 | 95.0 | 99.5 |

| Anisole | Propionic Anhydride, Nitric Acid | Room Temp | Overnight | 87.0 | Not specified |

Reaction Mechanisms and Degradation Pathways

Understanding the reaction mechanisms and degradation pathways of this compound is essential for assessing its environmental impact and developing remediation strategies.

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like 2,4-dinitroanisole. researchgate.netafit.edudtic.mil These processes generate highly reactive hydroxyl radicals (•OH) that can initiate the degradation of the compound. nih.govresearchgate.net The UV/H₂O₂ process is one such AOP where ultraviolet light is used to cleave hydrogen peroxide into hydroxyl radicals. afit.edudtic.milosti.gov

Computational studies using Density Functional Theory (DFT) have shown that the dominant degradation mechanism of DNAN by hydroxyl radicals is an addition-elimination reaction. nih.govresearchgate.net The hydroxyl radical adds to the aromatic ring, and this is followed by the elimination of a group, leading to the formation of phenolic products. researchgate.net Hydrogen abstraction from the methyl group is a competing mechanism. researchgate.net The interaction of hydroxyl radicals with the methyl group of similar compounds, like 5-methylcytosine, involves H-atom abstraction. researchgate.net

The structure of 2,4-dinitroanisole, with its electron-withdrawing nitro groups, makes the aromatic ring susceptible to nucleophilic attack. wikipedia.orgyoutube.commasterorganicchemistry.com This is a key principle in both its synthesis (e.g., methoxylation of 1-chloro-2,4-dinitrobenzene) and some of its degradation reactions. sciencemadness.orgwikipedia.org

In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile attacks the carbon atom bearing a leaving group. wikipedia.orgyoutube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com While the classic SNAr mechanism is a two-step addition-elimination process, recent research suggests that some of these reactions may proceed through a concerted mechanism. nih.gov

For 2,4-dinitroanisole, nucleophilic attack can occur at the methoxy (B1213986) position, leading to the formation of a Meisenheimer complex where the ring temporarily loses its aromaticity and acquires a negative charge. wikipedia.orgwikipedia.org

O-demethylation is a significant degradation pathway for 2,4-dinitroanisole. nih.govnih.govresearchgate.net This process involves the removal of the methyl group from the methoxy substituent. Aerobic biodegradation of DNAN by certain bacteria, such as Nocardioides sp. strain JS1661, initiates with the hydrolytic release of methanol to form 2,4-dinitrophenol (B41442) (2,4-DNP). nih.govresearchgate.net Enzyme assays have confirmed that O-demethylation is the first step in the degradation of DNAN by Pseudomonas sp. strain FK357, also yielding 2,4-DNP and formaldehyde (B43269) as intermediates. nih.gov

Denitration, the removal of a nitro group, is another potential degradation pathway, particularly in advanced oxidation processes. researchgate.net Theoretical studies suggest that the departure of a nitro group can be facilitated by hydroxyl radicals and other reactive species. researchgate.net Photodegradation can also lead to the formation of products like 2-methoxy-5-nitrophenol, indicating the removal or transformation of a nitro group. osti.gov

Under anaerobic conditions, the primary degradation pathway for DNAN is the reduction of the nitro groups to amino groups, leading to the formation of 2-amino-4-nitroanisole and 4-amino-2-nitroanisole, and subsequently 2,4-diaminoanisole (B165692). osti.govclemson.eduresearchgate.net

Reductive Biotransformation Mechanisms

The biotransformation of 2,4-dinitroanisole (DNAN) is a significant pathway for its degradation in the environment, particularly under anaerobic conditions. researchgate.netebi.ac.uk Microbial activity plays a crucial role in the reductive transformation of this compound. ebi.ac.uk Studies conducted on sludge have shown that the biotransformation of DNAN is most rapid under anaerobic conditions, especially when a cosubstrate like H₂ is available. researchgate.net The process involves a series of reduction steps, leading to the formation of various metabolites, including aromatic amines and dimeric compounds. researchgate.netnih.gov These transformations have been observed in various media, including sludge, soil, and in the presence of pure bacterial cultures. researchgate.net

Nitroreduction to Amino-Dinitroanisole Derivatives

The initial and rate-determining step in the reductive biotransformation of DNAN is the reduction of one of its two nitro groups to an amino group, forming amino-nitroanisole isomers. osti.gov This process is regioselective, with a demonstrated preference for the reduction of the ortho nitro group (at the C2 position) over the para nitro group (at the C4 position). researchgate.netresearchgate.net The primary product of this initial reduction is typically 2-amino-4-nitroanisole (2-ANAN), also known as 2-methoxy-5-nitroaniline (B165355) (MENA). researchgate.netnih.gov

The regioselectivity favoring the ortho position is attributed to electronic effects, where the presence of the methoxy group promotes a high electron density in its vicinity. osti.gov However, the reduction of the para nitro group also occurs, leading to the formation of 4-amino-2-nitroanisole (4-ANAN). osti.govwalisongo.ac.id While the para nitro group experiences less steric hindrance, the electronic influence of the methoxy group generally results in higher yields of 2-ANAN. osti.gov The formation of 4-ANAN as a biotransformation product was a more recently confirmed discovery. walisongo.ac.id Both 2-ANAN and 4-ANAN have been identified as key metabolites under various redox conditions. researchgate.netnih.gov

Formation of Diaminoanisole Intermediates

Following the initial nitroreduction, the remaining nitro group on the amino-nitroanisole intermediate undergoes a second reduction. This sequential process results in the formation of 2,4-diaminoanisole (DAAN). researchgate.netosti.govnih.gov DAAN is consistently identified as a major and important metabolite in the anaerobic degradation pathway of DNAN. researchgate.netebi.ac.uknih.govosti.gov The transformation from DNAN to DAAN occurs through the intermediate formation of either 2-ANAN or 4-ANAN, which are then further reduced to the final diamino product. nih.govnih.govresearchgate.net This complete reduction of both nitro groups has been observed in various biological systems, including anaerobic fluidized-bed bioreactors and microbial sludge. researchgate.netunl.edu

Azo-Dimerization and Secondary Transformation Reactions

Under anaerobic conditions, the reductive transformation of DNAN can lead to the formation of more complex molecules through coupling reactions. researchgate.netnih.gov The reduction of nitro groups proceeds through highly reactive nitroso- and hydroxylamino- intermediates. These intermediates, particularly the nitroso-derivatives, can couple with the amino groups of the monomeric products (like MENA and DAAN) to form dimeric structures linked by an azo bond (-N=N-). nih.govresearchgate.net

These azo dimers are significant products in the anaerobic biotransformation of DNAN in soil. nih.gov In addition to azo-dimerization, other secondary transformation reactions have been observed. These include:

N-alkylation: The substitution of hydrogen on the amino groups with alkyl groups. nih.gov

Acetylation and Methylation: The addition of acetyl or methyl groups to the amine moieties. researchgate.net

O-demethylation: The removal of the methyl group from the methoxy (-OCH₃) moiety. researchgate.netnih.gov

Dehydroxylation: The subsequent removal of the resulting hydroxyl group. researchgate.netnih.gov

These secondary reactions contribute to a complex array of metabolites derived from DNAN in anaerobic environments. nih.gov

Abiotic Reduction Reactions with Metallic Reagents

The abiotic reduction of 2,4-dinitroanisole using metallic reagents is an effective degradation method. This process typically involves zero-valent metals (ZVMs) or bimetallic systems, which can achieve rapid and complete nitroreduction. osti.gov Zero-valent iron (ZVI) has been shown to reduce DNAN to 2,4-diaminoanisole (DAAN) under anoxic conditions. osti.gov

To enhance reactivity, bimetallic systems are often employed, where a more noble metal acts as a catalyst. Magnesium-based bimetals, in particular, have been studied extensively due to magnesium's highly negative reduction potential. researchgate.net Systems such as Mg/Cu, Mg/Ni, and Mg/Zn have proven effective in degrading DNAN in aqueous solutions and wastewater. researchgate.net The degradation proceeds via sequential nitroreduction, forming 2-ANAN and 4-ANAN as intermediates before the final product, DAAN, is generated. nih.govresearchgate.net The reaction kinetics often follow a pseudo-first-order model. researchgate.net

| Bimetallic System | Rate Constant (k, min⁻¹) | Reference |

|---|---|---|

| Mg/Cu | 0.119 | researchgate.net |

| Mg/Zn | 0.102 | researchgate.net |

| Mg/Ni | 0.020 | researchgate.net |

| ZVMg (Zero-Valent Mg) | 0.009 | researchgate.net |

The efficiency of these reactions can be influenced by factors such as the choice of catalytic metal, reagent dosage, and initial pH. researchgate.net For instance, lowering the initial pH has been shown to significantly enhance the degradation rates for all tested bimetal pairs.

Photochemical Transformation Mechanisms

2,4-Dinitroanisole is susceptible to degradation upon exposure to sunlight, indicating that photochemical transformation is a significant abiotic degradation pathway in surface waters. nih.gov The photodegradation of DNAN in water generally follows pseudo-first-order decay kinetics, with a reported half-life of approximately 0.70 days under sunlight. nih.gov

The dominant mechanism for this transformation is photo-oxidation. nih.gov This process leads to the formation of nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻) as the major nitrogen-containing products, along with 2,4-dinitrophenol as a minor species resulting from the hydrolysis of the ether bond. nih.gov The rate of phototransformation is dependent on the wavelength of the light source. nih.gov Irradiation with UV-B light (280–315 nm) results in a higher quantum yield of transformation compared to UV-A light or full-spectrum sunlight. nih.gov

| Light Source | Wavelength | Quantum Yield (φ) | Reference |

|---|---|---|---|

| UV-B | 280-315 nm | 3.7 × 10⁻⁴ | nih.gov |

| UV-A | 316-400 nm | 2.9 × 10⁻⁴ | nih.gov |

| Sunlight | Full Spectrum | 1.1 × 10⁻⁴ | nih.gov |

Environmental factors such as temperature, pH, and the presence of dissolved organic matter have been found to have little to modest effects on the rate of DNAN phototransformation. nih.gov Photolysis has also been observed to occur within plant tissues after uptake, suggesting it may be an important mechanism in phytoremediation. nih.gov Studies on solid-phase DNAN and its formulations also show photodegradation, yielding products such as methoxy nitrophenols and methoxy nitroanilines. researchgate.net

Rearrangement Reactions

While the primary transformation pathways for 2,4-dinitroanisole involve reduction and photolysis, the molecule can also undergo reactions involving structural changes, particularly under nucleophilic attack. In alkaline conditions, DNAN can react with nucleophiles at the methoxy position (C1) to form a type of intermediate known as a Meisenheimer complex. wikipedia.org In this reaction, the nucleophile adds to the aromatic ring, which delocalizes the negative charge. For instance, reaction with sodium methoxide can produce the 6,6-dimethoxy-1,3-dinitro-1,3-cyclohexadiene anion. This represents a nucleophilic addition that temporarily disrupts the aromaticity of the ring, rather than a classic intramolecular rearrangement. wikipedia.org

Another notable reaction occurs with potassium cyanide, leading to a red-colored product through the isopurpuric acid reaction. wikipedia.org This transformation involves the addition of a cyanide ion at the meta position (C3) and the reduction of the ortho nitro group to a hydroxylamino (-NHOH) group. wikipedia.org

Structural Elucidation and Polymorphism of 5 Methyl 2,4 Dinitroanisole

Crystallographic Characterization and Polymorphic Forms

5-Methyl-2,4-dinitroanisole, also known as 2,4-dinitroanisole (B92663) (DNAN), is recognized for its polymorphic nature, existing in more than one crystalline form at ambient pressure and temperature. bibliotekanauki.pl The two primary polymorphs are designated as α-DNAN and β-DNAN. bibliotekanauki.pl The α-form is the more thermodynamically stable of the two. bibliotekanauki.pl However, recrystallization from various solvents or the melt often yields the kinetically favored β-DNAN. bibliotekanauki.plresearchgate.net A third form, β', which is isomorphic to the β-form but possesses lower state energy values, is stable at temperatures below 263 K. researchgate.net

Alpha (α) and Beta (β) Polymorphs: Structural Distinctions

The α and β polymorphs of this compound both crystallize in the monoclinic P2₁/n space group. bibliotekanauki.plresearchgate.net The key distinction lies in their unit cell parameters and the number of molecules per asymmetric unit (Z'). researchgate.net The α-form has two molecules in the asymmetric unit (Z' = 2), while the β-form has one (Z' = 1). researchgate.net This difference in packing leads to distinct unit cell volumes. At 24 °C, α-DNAN has a unit cell volume of 1694.3 ų, whereas β-DNAN has a smaller unit cell volume of 845.6 ų at 20 °C. bibliotekanauki.plresearchgate.net The crystallographic densities for both polymorphs are reported to be 1.56 g·cm⁻³. bibliotekanauki.pl

Table 1: Structural Parameters of DNAN Polymorphs

| Parameter | α-DNAN | β-DNAN |

|---|---|---|

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 8.772(2) | 8.772(2) |

| b (Å) | 12.645(2) | 12.645(2) |

| c (Å) | 15.429(4) | 15.445(1) |

| **β (°) ** | 81.89(2) | 90.891(1) |

| **Volume (ų) ** | 1694.3 | 845.6 |

| **Density (g·cm⁻³) ** | 1.56 (at 24 °C) | 1.56 (at 20 °C) |

| Z' | 2 | 1 |

Temperature-Dependent Crystallographic Transitions

The β-polymorph of this compound exhibits a phase transition upon cooling. researchgate.net At approximately 264.5 K, the β-form undergoes a transition that significantly alters its crystal structure. researchgate.net This is characterized by a dramatic change in the β angle of the unit cell, which shifts from 90.190° at 298 K to 96.716° at 100 K. researchgate.net This low-temperature phase transition also induces unusual biaxial negative thermal expansion, where the b-axis of the crystal lattice expands upon cooling. researchgate.net Specifically, the length of the b-axis increases from 13.741(5) Å at 298 K to 13.810(5) Å at 100 K. researchgate.net Furthermore, a low-energy phase transition from the β-modification to the α-modification occurs over a temperature range of 263 to 358 K. researchgate.net

High-Pressure Induced Phase Transformations

The application of high pressure also induces phase transformations in this compound. Studies have shown that a phase transition in α-DNAN occurs at approximately 1.5 GPa. researchgate.net As the pressure increases, the high-pressure phase remains stable but shows a tendency to become amorphous. researchgate.net Another study investigating pressure-dependent phase transformations using Raman spectroscopy and X-ray diffraction identified a phase transformation starting around 1.3-2 GPa. researchgate.net This transformation involves the ambient monoclinic structure converting to an orthorhombic structure, with the transformation being complete at 6.8 GPa, resulting in a 10% volume collapse. researchgate.net The melting point of α-DNAN has also been observed to increase significantly with pressure, rising from 130 °C at 0.6 GPa to 285 °C at 1.9 GPa, at which point decomposition accompanies the melting process. researchgate.netresearchgate.net

Molecular Interactions and Crystal Packing Architectures

The arrangement of this compound molecules in the crystalline state is governed by a network of intermolecular forces and specific conformational preferences of its functional groups.

Intermolecular Forces and Hydrogen Bonding Networks

The crystal packing of this compound is primarily dictated by van der Waals forces. While the molecule contains nitro groups that can act as hydrogen bond acceptors, the absence of strong hydrogen bond donors limits the formation of robust hydrogen bonding networks. libretexts.org Instead, the molecular packing is characterized by weak carbon-hydrogen to oxygen contacts. In cocrystals of DNAN with other molecules like 1,3-dinitrobenzene (B52904) (DNB) or 2-nitroaniline (B44862) (NA), non-covalent interactions such as π-π stacking and hydrogen bonds play a more significant role in determining the crystal packing. mdpi.com For instance, in the DNAN/NA cocrystal, the amino group of NA interacts with the nitro group of DNAN, leading to distinct stacking styles compared to pure DNAN. mdpi.com

Torsion Angle Conformations of Methoxy (B1213986) and Nitro Groups

The spatial orientation of the methoxy and nitro groups relative to the benzene (B151609) ring is a critical aspect of the molecular conformation of this compound. In the α-polymorph, there are two independent molecules, and the methoxy groups exhibit torsion angles of 5° and 13° with respect to the plane of the ring. researchgate.netresearchgate.net The ortho nitro group can be twisted out of the plane by as much as 35°, while the para nitro group tends to be more coplanar with the ring. wikipedia.org This twisting of the ortho nitro group is a strategy to alleviate steric strain. cdnsciencepub.com The conformation of these groups, particularly the out-of-plane twist of the methoxy group, is believed to influence the rate of nucleophilic substitution reactions. researchgate.net

Cocrystallization Studies and Supramolecular Assembly

Extensive literature searches did not yield specific studies on the cocrystallization of this compound. Research in the field of energetic materials has more prominently focused on the related compound, 2,4-dinitroanisole (DNAN), for which several cocrystallization studies have been published. These studies aim to modify the physicochemical properties of DNAN, such as its melting point and sensitivity, by introducing co-formers.

For instance, computational and experimental studies have explored the cocrystallization of DNAN with co-formers like 1,3-dinitrobenzene (DNB) and 2-nitroaniline (NA). mdpi.comrsc.orgresearchgate.netresearchgate.netnih.gov These investigations have provided insights into the supramolecular assembly governed by non-covalent interactions, such as π-π stacking and hydrogen bonds, leading to altered crystal structures and properties. mdpi.comresearchgate.netnih.govresearchgate.net

However, no publicly available scientific literature or crystallographic data could be retrieved that specifically details the design, synthesis, or structural analysis of cocrystals involving this compound. The following subsections, therefore, remain unaddressed due to the absence of research findings for this particular compound.

Design and Synthesis of Cocrystals with Co-formers

Information regarding the design principles and synthetic methodologies for producing cocrystals of this compound with various co-formers is not available in the reviewed literature.

Environmental Fate and Transport Mechanisms of 5 Methyl 2,4 Dinitroanisole

Biotic Degradation Processes in Environmental Compartments

The biological transformation of 5-Methyl-2,4-dinitroanisole is a key process influencing its persistence in the environment. Microbial activity, particularly in soil and sludge, plays a significant role in its degradation.

Aerobic and Anaerobic Biotransformation Pathways in Soils

The biotransformation of this compound, often referred to as DNAN in scientific literature, proceeds through different pathways under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions , the transformation of DNAN is generally slow, with a significant portion of its removal attributed to adsorption to soil particles followed by slow chemical reactions. nih.gov However, some microbial activity does occur. For instance, a Bacillus strain has been shown to co-metabolically transform DNAN, primarily through the regioselective reduction of the ortho-nitro group, leading to the formation of 2-amino-4-nitroanisole as a major end-product. researchgate.netscispace.com This process involves the intermediate formation of arylnitroso and arylhydroxylamino derivatives. researchgate.netscispace.com In some cases, complete biodegradation has been observed, as with Nocardioides sp. strain JS1661, which can use DNAN as its sole source of carbon and energy. nih.govresearchgate.net The initial step in this pathway is the hydrolytic release of methanol (B129727) to form 2,4-dinitrophenol (B41442) (2,4-DNP). nih.govresearchgate.net

Anaerobic conditions facilitate a more rapid and extensive biotransformation of DNAN. nih.gov The primary pathway involves the reductive transformation of the nitro groups. nih.gov The ortho nitro group is typically reduced first to yield 2-methoxy-5-nitroaniline (B165355) (MENA), followed by the reduction of the para nitro group to form 2,4-diaminoanisole (B165692) (DAAN). nih.govebi.ac.uk These aromatic amines can then undergo further reactions, including coupling to form azo-dimers, which are characteristic of anaerobic transformation. nih.govnih.gov Secondary reactions such as N-acetylation, N-alkylation, O-demethylation, and dehydroxylation have also been reported. nih.govnih.govnih.gov

A proposed pathway for the aerobic and anaerobic biotransformation of DNAN in soil is depicted below:

| Condition | Initial Step(s) | Key Intermediates | Major End Products |

| Aerobic | Co-metabolic reduction of ortho-nitro group or hydrolytic demethylation | Arylnitroso and arylhydroxylamino derivatives, 2,4-dinitrophenol (2,4-DNP) | 2-amino-4-nitroanisole, CO2 (with certain bacteria) |

| Anaerobic | Sequential reduction of nitro groups (ortho then para) | 2-methoxy-5-nitroaniline (MENA), 2,4-diaminoanisole (DAAN) | Azo-dimers, further transformed products |

Microbial Community Influence on Degradation Kinetics

The rate of DNAN degradation is significantly influenced by the composition and activity of the microbial community present in the soil. nih.govresearchgate.net

Under aerobic conditions , the rate of DNAN transformation can be enhanced by the addition of carbon and nitrogen sources, which stimulates microbial activity. researchgate.net In soil slurries supplemented with these nutrients, complete transformation of DNAN was observed within 8 days, whereas it took 34 days with carbon sources alone, and the compound persisted in unamended microcosms. researchgate.net This highlights the importance of co-metabolism for DNAN degradation by many aerobic microorganisms. researchgate.net Specific bacteria, such as Nocardioides sp. strain JS1661, have demonstrated the ability to directly utilize DNAN for growth, indicating a different kinetic profile where the presence of the compound itself can support a microbial population capable of its degradation. nih.govresearchgate.net

Under anaerobic conditions , the degradation rate of DNAN has been positively correlated with the soil's organic carbon content, up to a certain threshold. nih.gov Soils with higher organic carbon content tend to exhibit faster DNAN transformation, likely because the organic matter can serve as an electron donor for the reductive processes. nih.gov The addition of an external electron donor like H2 has been shown to further enhance the rate of nitroreduction compared to endogenous conditions. nih.gov Studies on anaerobic bioreactors have identified specific microbial populations, such as species from the class Desulfuromonadales and Levilinea, that appear to play a significant role in the reduction of DNAN. researchgate.net The shift in microbial community composition upon introduction of DNAN suggests an adaptation of the community to utilize the compound. researchgate.net

The table below summarizes the influence of microbial community factors on DNAN degradation kinetics:

| Condition | Influencing Factor | Effect on Degradation Rate |

| Aerobic | Nutrient Amendment (Carbon & Nitrogen) | Increased rate due to stimulated co-metabolism. researchgate.net |

| Aerobic | Presence of specialized degraders (Nocardioides sp.) | Potential for growth-linked degradation. nih.govresearchgate.net |

| Anaerobic | Soil Organic Carbon Content | Positive correlation with degradation rate. nih.gov |

| Anaerobic | External Electron Donor (e.g., H2) | Enhanced rate of nitroreduction. nih.gov |

| Anaerobic | Specific Microbial Populations (Desulfuromonadales, Levilinea) | Dominance of these species suggests a key role in degradation. researchgate.net |

Abiotic Degradation Mechanisms in Natural Systems

In addition to biological processes, abiotic factors contribute to the transformation of this compound in the environment. These non-biological degradation pathways include hydrolysis and photolysis.

Hydrolytic Stability and Surface-Facilitated Hydrolysis

The hydrolysis of this compound (DNAN) involves the reaction with water, which can lead to the cleavage of its chemical bonds.

Under typical environmental pH conditions, the rate of hydrolysis of DNAN in solution is considered to be insignificant. publications.gc.ca However, under alkaline conditions (high pH), the rate of hydrolysis increases. acs.orgrsc.org The primary reaction pathway in alkaline hydrolysis is the nucleophilic substitution of the methoxy (B1213986) group by a hydroxide (B78521) ion, leading to the formation of 2,4-dinitrophenolate. acs.org This reaction may proceed through the formation of a transient Meisenheimer complex as an intermediate. acs.org

The presence of certain surfaces can significantly influence the rate and pathway of DNAN hydrolysis. This phenomenon is known as surface-facilitated hydrolysis . Studies have shown that pyrogenic carbonaceous matter (PCM), such as graphite (B72142) and biochar, can promote the degradation of DNAN even at neutral pH, where it is otherwise stable. nih.govresearchgate.net In the presence of graphite at pH 11.5, the degradation of DNAN was observed, while no significant decay occurred in its absence. nih.govnih.govacs.orgosti.gov This surface-catalyzed reaction has been shown to lower the activation energy for DNAN hydrolysis. nih.govnih.gov

Interestingly, surface-facilitated hydrolysis on PCM can alter the primary degradation pathway. While demethylation to form the more toxic 2,4-dinitrophenol (DNP) is favored in homogeneous solution, the presence of PCM can promote a denitration pathway, resulting in the formation of less toxic nitrite (B80452). nih.govnih.govacs.org This shift in reaction mechanism is attributed to the creation of a unique reaction environment at the PCM surface. nih.govnih.govosti.gov

The following table summarizes the key aspects of DNAN hydrolysis:

| Condition | Key Features | Primary Products |

| Homogeneous Solution (Alkaline pH) | Increased rate with increasing pH. acs.org | 2,4-Dinitrophenolate. acs.org |

| Surface-Facilitated (on PCM) | Enhanced degradation at neutral and alkaline pH; lower activation energy. nih.govresearchgate.netnih.gov | Nitrite (denitration pathway). nih.govnih.govacs.org |

Photolytic Degradation Under Simulated Solar Irradiation

This compound (DNAN) is susceptible to degradation upon exposure to sunlight, a process known as photolysis . The compound absorbs light in the ultraviolet (UV) range, which can lead to the breaking of its chemical bonds. enviro.wiki The photolysis of DNAN can occur rapidly, with a reported half-life of 0.6 to 1.0 days in the presence of sunlight. health.mil

Computational modeling suggests that the C-N bonds of the nitro groups and the C-O bond of the methoxy group are the most susceptible to photolytic cleavage. enviro.wiki The phototransformation of DNAN can proceed through several pathways. One major pathway involves the displacement of a nitro group by a hydroxide ion, leading to the formation of methoxynitrophenols and the release of nitrite. enviro.wikiresearchgate.net Another pathway is the O-demethylation of the methoxy group, which results in the formation of 2,4-dinitrophenol (2,4-DNP) and formaldehyde (B43269). enviro.wikiresearchgate.net

Studies have identified 2-hydroxy-4-nitroanisole and 2,4-DNP as major and minor phototransformation products, respectively. nih.gov Research on the photolysis of DNAN within plant leaves has also shown that both the parent compound and its metabolites can be degraded by simulated sunlight, leading to the production of nitrite. nih.govresearchgate.net

The table below outlines the primary products of DNAN photolysis:

| Photolysis Product | Formation Pathway |

| 2-Hydroxy-4-nitroanisole | Displacement of a nitro group by a hydroxide ion. nih.gov |

| 2,4-Dinitrophenol (2,4-DNP) | O-demethylation of the methoxy group. nih.govenviro.wikiresearchgate.net |

| Nitrite | Released during the displacement of nitro groups. enviro.wikinih.gov |

| Formaldehyde | Released during O-demethylation. researchgate.net |

Sorption and Sequestration Dynamics in Geochemical Matrices

The interaction of this compound (DNAN) with soil and sediment components, known as sorption , plays a critical role in its transport and bioavailability in the environment.

DNAN generally exhibits a moderate to strong affinity for soil organic matter. nih.gov The soil organic carbon to water partitioning coefficients (Koc) for DNAN have been calculated to be in the range of 215-364 L/kg, indicating that it will tend to associate with the organic fraction of soils. nih.gov This sorption is a key process affecting its fate, as it can reduce its concentration in the aqueous phase and limit its mobility. nih.govresearchgate.net The adsorption of DNAN to soils has been shown to fit Freundlich isotherms, and desorption appears to be limited. ebi.ac.ukresearchgate.net

The extent of sorption is influenced by the geochemical characteristics of the soil. For instance, high adsorption of DNAN has been observed in soils with high organic content, such as Pahokee peat, and on clay minerals like montmorillonite. health.mil In some cases, the adsorbed DNAN can become sequestered, meaning it is tightly bound within the soil matrix and is not easily released. This can lead to a decrease in its bioavailability for microbial degradation. publications.gc.ca

However, compared to some other nitroaromatic compounds, DNAN is considered to have relatively low adsorption in some soils, which can lead to its potential for entering groundwater and undergoing long-range transport. nih.gov The bioavailability and bioaccumulation of DNAN in organisms like earthworms are influenced by the soil's geochemical properties and the aging of the contamination. nih.gov

The following table provides a summary of the sorption behavior of DNAN:

| Soil Component | Sorption Affinity | Implication |

| Soil Organic Matter | Moderate to strong. nih.gov | Reduced mobility and bioavailability. nih.govpublications.gc.ca |

| Clay Minerals (e.g., Montmorillonite) | High. health.mil | Sequestration in the mineral fraction of soil. |

Adsorption to Soil Organic Carbon and Clay Minerals

The mobility of 2,4-dinitroanisole (B92663) (DNAN) in soil is significantly retarded by its adsorption to soil constituents, primarily organic carbon (OC) and clay minerals. researchgate.netresearchgate.netresearchgate.net This adsorption process is reversible and is influenced by the specific properties of the soil. researchgate.net

Research has demonstrated that DNAN is strongly adsorbed by various soils. researchgate.netnih.gov Batch experiments conducted on soils from different military installations in the United States revealed linear adsorption coefficients (Kd) ranging from 0.6 to 6.3 L/kg and Freundlich adsorption coefficients (Kf) between 1.3 and 34 mg¹⁻ⁿ Lⁿ kg⁻¹. researchgate.netnih.gov Studies have consistently found a positive correlation between these adsorption coefficients and the amount of organic carbon and the cation exchange capacity (CEC) of the soil. researchgate.netnih.gov This indicates that soils rich in organic matter and certain types of clay have a higher capacity to retain DNAN, thereby reducing its potential to leach into groundwater. researchgate.netnih.gov

The primary mechanism for the adsorption of DNAN onto organic matter (such as humic acids, fulvic acids, and lignin) is believed to be hydrophobic partitioning. researchgate.net Additionally, non-hydrophobic mechanisms like π-π interactions between the electron-accepting DNAN molecule and the aromatic rings within soil organic matter can further facilitate adsorption. researchgate.net

Besides organic components, clay minerals also play a crucial role. researchgate.netnih.gov DNAN has been observed to have a strong affinity for certain secondary clay minerals, such as K+-montmorillonite. nih.gov The cation exchange capacity, which is largely determined by the clay content and type, is a key factor influencing DNAN's sorption. researchgate.netnih.gov The interaction with both organic carbon and clays (B1170129) makes soil a significant sink for DNAN in the environment. researchgate.netresearchgate.net

Table 1: Adsorption Coefficients of 2,4-Dinitroanisole (DNAN) in Various Soils This table presents data from batch studies, illustrating the range of adsorption coefficients observed in different soil types. The coefficients are positively correlated with organic carbon content and cation exchange capacity.

| Adsorption Coefficient Type | Value Range | Reference |

| Linear (Kd) | 0.6 - 6.3 L/kg | nih.gov |

| Freundlich (Kf) | 1.3 - 34 mg¹⁻ⁿ Lⁿ kg⁻¹ | nih.gov |

| Soil OC to Water (Koc) | 215 - 364 L/kg | nih.gov |

Covalent Binding with Humic Substances via Nucleophilic Addition

A critical process in the long-term fate of DNAN in soil is its irreversible incorporation into humic substances, a major component of soil organic matter. nih.govresearchgate.net This process, which forms non-bioavailable bound residues, primarily involves the covalent binding of DNAN's transformation products rather than the parent molecule itself. researchgate.netresearchgate.netnih.gov

Under anaerobic or reducing conditions prevalent in many soil environments, DNAN is readily transformed into its aromatic amine derivatives, such as 2-amino-4-nitroanisole (2-ANAN), 4-amino-2-nitroanisole (4-ANAN), and subsequently 2,4-diaminoanisole (DAAN). nih.govresearchgate.netnih.gov These amino-derivatives are more susceptible to covalent bonding with humic substances than DNAN. nih.govpublications.gc.ca

The principal mechanism for this binding is the nucleophilic addition of the amine functional groups of compounds like DAAN to the electrophilic quinone and carbonyl moieties naturally present in humic and fulvic acids. researchgate.netacs.orgusgs.gov Studies using model compounds, such as 1,4-benzoquinone (B44022) to represent humic structures, have elucidated these reaction pathways. researchgate.net The reactions can result in the formation of several types of covalent linkages, including:

Imine (Schiff-base) bonds researchgate.netusgs.gov

Anilinohydroquinone and anilinoquinone structures usgs.gov

Azo bonds , resulting from the coupling of nitroso intermediates and aromatic amines researchgate.netresearchgate.net

These reactions can lead to extensive polymerization, incorporating the DAAN molecule into high-molecular-weight, humic-like compounds that precipitate out of the soil solution. researchgate.net This covalent binding effectively sequesters the DNAN transformation products, reducing their mobility and bioavailability in the environment. nih.govpublications.gc.ca The formation of these bound residues is considered a key attenuation process for DNAN contamination in soil. researchgate.net

Computational and Theoretical Chemistry in 5 Methyl 2,4 Dinitroanisole Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of DNAN research, DFT has been widely applied to elucidate various chemical and physical phenomena.

DFT calculations have been instrumental in mapping out the reaction mechanisms of DNAN under different conditions, particularly in alkaline hydrolysis and thermal decomposition.

During alkaline hydrolysis, DFT studies have explored the interaction of DNAN with hydroxide (B78521) ions (OH⁻). acs.org The calculations suggest that the reaction can proceed via different pathways, including the formation of a Meisenheimer complex as an intermediate, which is a key step in the eventual formation of 2,4-dinitrophenolate. acs.org The Gibbs free energy of reaction (ΔG_rxn) for Meisenheimer complex formation has been calculated to be endothermic for DNAN. acs.org In contrast, proton abstraction reactions on DNAN are considered thermodynamically unfeasible. acs.org

Computational modeling has also shed light on the hydrolysis of DNAN on the surface of pyrogenic carbonaceous matter (PCM). acs.orgnih.gov These simulations revealed that PCM can lower the reaction barriers for DNAN hydrolysis by approximately 8 kcal mol⁻¹ compared to the reaction in a bulk solution. nih.govosti.gov This is attributed to the confinement of reactants near the PCM surface, creating an environment with a weaker dielectric constant that favors nucleophilic substitution reactions. nih.govosti.gov Two primary hydrolysis pathways have been identified through modeling: demethylation, which produces the more toxic 2,4-dinitrophenol (B41442) (DNP), and denitration, which yields less toxic products. acs.orgnih.gov

In the realm of advanced oxidation processes, DFT has been used to analyze the transformation pathways of DNAN when treated with UV/H₂O₂. osti.gov These calculations help in predicting the formation of various byproducts by considering factors like Mulliken charges. osti.gov

Furthermore, DFT calculations have been employed to investigate the initial steps of the thermal decomposition of DNAN. nih.govrsc.org The homolysis of the ortho-C–NO₂ bond is suggested as a triggering reaction, with a calculated enthalpy change (ΔH) of 68.80 kcal mol⁻¹ at 500 K. nih.gov The calculations also indicate that the activation energy for the thermal decomposition of DNAN is higher than that of TNT, which is attributed to the absence of an α-hydrogen in DNAN. nih.govrsc.org Subsequent steps in the decomposition are dominated by bimolecular O-transfers. nih.govrsc.org

The table below summarizes key findings from DFT studies on DNAN reaction mechanisms.

| Reaction Condition | Key Findings from DFT | Reference(s) |

| Alkaline Hydrolysis | Formation of Meisenheimer complex as an intermediate. | acs.org |

| Hydrolysis on PCM | PCM lowers the reaction barrier by ~8 kcal mol⁻¹. | nih.govosti.gov |

| Advanced Oxidation | Helps predict byproduct formation by analyzing Mulliken charges. | osti.gov |

| Thermal Decomposition | Higher activation energy than TNT; initiated by ortho-C–NO₂ bond homolysis. | nih.govrsc.org |

DFT is a valuable tool for predicting spectroscopic properties and analyzing the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO (ΔE_g) is a crucial parameter that reflects the chemical reactivity of a molecule. mdpi.com

DFT calculations have been performed to determine the HOMO and LUMO energies and the corresponding energy gap for DNAN. mdpi.com A lower ΔE_g suggests that the electrons in the molecule are more easily excited, leading to higher chemical reactivity. mdpi.com The distribution of HOMO and LUMO isosurfaces provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. mdpi.com

In a comparative study of DNAN and its cocrystals with 1,3-dinitrobenzene (B52904) (DNB) and 2-nitroaniline (B44862) (NA), DFT calculations at the B3LYP/6-311G(d,p) level were used to compute the HOMO-LUMO gaps. mdpi.com This analysis helps in understanding how cocrystallization affects the electronic properties and, consequently, the stability and sensitivity of DNAN-based materials. mdpi.com

The table below presents the calculated HOMO, LUMO, and energy gap values for a representative cluster of pure DNAN.

| Parameter | Value (eV) | Reference(s) |

| HOMO | - | mdpi.com |

| LUMO | - | mdpi.com |

| ΔE_g (HOMO-LUMO Gap) | - | mdpi.com |

| Note: Specific numerical values for HOMO and LUMO energies were not provided in the search results, but their calculation and significance were highlighted. |

Vibrational spectroscopy is another area where DFT has proven useful. The calculated vibrational frequencies of DNAN can be compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy to aid in the assignment of spectral bands. researchgate.netrsc.org For example, absorption peaks observed in the FT-IR spectrum of DNAN have been assigned to specific vibrational modes, such as the C-H stretching of the methyl group and the N-O and C-O stretching of the functional groups, with the support of DFT calculations. rsc.org

DFT calculations are employed to investigate the adsorption of DNAN on various surfaces, providing insights into adsorption energies and the preferred binding sites. This is particularly relevant for understanding the environmental fate of DNAN and for designing effective remediation strategies.

In the context of DNAN degradation using bimetallic systems like Mg/Cu, DFT calculations have been used to determine the preferential adsorption structures of DNAN on the metallic copper surface. osti.govosti.govnih.gov These calculations suggest that DNAN preferentially adsorbs onto the copper surface through two oxygen atoms. osti.govosti.gov The binding can occur through the two oxygen atoms of the same nitro group (either ortho or para) or through one oxygen atom from each of the two different nitro groups. osti.gov The calculated adsorption energies for these configurations are in the range of 88-104 kJ/mol. osti.gov The adsorption structures where binding occurs through the ortho nitro group are found to be slightly more stable. osti.gov

Furthermore, DFT has been used to study the adsorption of DNAN on soil components like silica (B1680970) and kaolinite. ebi.ac.uk These studies analyze properties such as electron affinity and ionization potential to understand how adsorption influences the redox transformation of DNAN. ebi.ac.uk The results indicate that both adsorption and solvation can promote the redox transformation of nitrocompounds, with solvation having a more significant effect. ebi.ac.uk

The table below summarizes the calculated adsorption energies for DNAN on a metallic copper surface.

| Adsorption Configuration | Adsorption Energy (kJ/mol) | Reference(s) |

| Binding through two O atoms of the same or different NO₂ groups | 88-104 | osti.gov |

DFT calculations are crucial for determining the thermodynamic and kinetic parameters of reactions involving DNAN, such as enthalpy changes (ΔH), Gibbs free energy changes (ΔG), and activation energies (Ea). nih.govrsc.org

For the thermal decomposition of DNAN, DFT has been used to calculate the enthalpy changes for various initiation steps. rsc.org For instance, the enthalpy for the homolysis of the ortho-C–NO₂ bond was calculated to be 68.80 kcal mol⁻¹ at 500 K. nih.gov The relative Gibbs free energies of the species involved in the initiating reactions have also been determined. rsc.org

In the study of DNAN hydrolysis facilitated by pyrogenic carbonaceous matter (PCM), DFT free energy simulations were used to investigate the reaction pathways. acs.orgnih.gov These calculations showed that PCM effectively lowers the activation energy for DNAN hydrolysis. nih.gov Specifically, the presence of graphite (B72142), a model PCM, was found to lower the activation energy for DNAN hydrolysis by 54.3 ± 3.9%. nih.gov

The table below presents some thermodynamic and kinetic parameters for DNAN reactions determined by DFT.

| Reaction | Parameter | Value | Reference(s) |

| Thermal Decomposition (ortho-C–NO₂ bond homolysis) | ΔH at 500 K | 68.80 kcal mol⁻¹ | nih.gov |

| Hydrolysis with Graphite | Activation Energy Reduction | 54.3 ± 3.9% | nih.gov |

| Hydrolysis on PCM | Reaction Barrier Lowering | ~8 kcal mol⁻¹ | nih.govosti.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of interacting atoms or molecules. This technique is particularly useful for simulating complex processes like thermal decomposition.

MD simulations, often using reactive force fields (ReaxFF), have been employed to investigate the thermal decomposition and detonation mechanisms of DNAN. nih.govrsc.org These simulations can provide a detailed, time-resolved picture of the chemical reactions that occur at high temperatures.

The simulation protocol for studying detonation typically involves relaxing the system at a lower temperature and then rapidly heating it to the desired high temperature under an NVT (constant number of particles, volume, and temperature) ensemble. nih.gov The evolution of the system is then monitored over time to analyze the reaction products and pathways.

Modeling of Detonation Mechanisms and Energy Release

Currently, there is a lack of specific studies modeling the detonation mechanisms and energy release for 5-Methyl-2,4-dinitroanisole. For the related compound, 2,4-dinitroanisole (B92663) (DNAN), research has combined thermogravimetric analysis with density functional theory (DFT) and ReaxFF molecular dynamics to investigate its thermal decomposition and detonation. rsc.orgresearchgate.net Such studies on DNAN show that its thermal stability is higher than that of TNT, in part due to the absence of the α-H found in TNT's methyl group. rsc.orgresearchgate.net The detonation and decomposition reactions are shown to be dominated by bimolecular oxygen transfers. rsc.org A similar computational approach would be necessary to elucidate the specific detonation properties and energy release characteristics of this compound.

Advanced Computational Methodologies

Advanced computational methodologies have not been extensively applied to this compound in published research. The following sections describe theoretical approaches that are highly relevant but for which specific data on this compound are not available.

There are no specific Atom-in-Molecule (AIM) theory analyses for this compound in the available literature. The AIM theory, developed by Richard Bader, allows for the analysis of chemical bonding and molecular structure based on the topology of the electron density. mdpi.comchemscene.com By examining parameters at bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can quantify bonding strength and type. mdpi.com In studies of the related compound DNAN, AIM has been used to analyze non-covalent interactions in co-crystals, quantifying the strength of hydrogen bonds and other interactions that dictate crystal packing. mdpi.com A similar AIM analysis on this compound would be required to understand how the additional methyl group influences its intra- and intermolecular bonding.

Specific studies utilizing Frontier Electron Density Theory to investigate the degradation of this compound are not present in the current body of scientific literature. This theory is a modern approach to understanding chemical reactivity, positing that changes in electron density are key to a reaction's feasibility. encyclopedia.pub For the related compound DNAN, Frontier Electron Density Theory has been applied to explore its degradation during advanced oxidation processes. osti.gov These computational studies, often using Density Functional Theory (DFT), analyze Mulliken charges and Fukui functions to predict reaction pathways, such as the denitrification that occurs during its breakdown. osti.gov The presence of a methyl group at the 5-position would alter the electron density distribution of the aromatic ring, and a dedicated theoretical study would be needed to predict its specific degradation mechanisms.

Advanced Analytical Methodologies for 5 Methyl 2,4 Dinitroanisole Characterization in Research

Spectroscopic Techniques for Structural and Mechanistic Investigations

Fourier Transform Infrared (FTIR) Spectroscopy for Evolved Gas Analysis

No studies were found that specifically detail the use of FTIR for the evolved gas analysis of the thermal decomposition of 5-Methyl-2,4-dinitroanisole. Research in this area is concentrated on the analogous compound, 2,4-dinitroanisole (B92663) (DNAN).

Mass Spectrometry (MS) Techniques for Product Identification

While it is noted that this compound can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), specific research detailing the identification of its transformation or decomposition products using advanced MS methods is not available. sielc.com For mass spectrometry compatible applications, formic acid is suggested as a mobile phase modifier. sielc.com

Laser Desorption Ionization Mass Spectrometry (LDI-MS)

There are no available research findings on the characterization of this compound or its byproducts using Laser Desorption Ionization Mass Spectrometry.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Specific ESI-MS/MS studies for the structural elucidation of this compound metabolites or degradation products have not been identified in the surveyed literature.

Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF-MS)

No dedicated studies employing Q-ToF-MS for the high-resolution mass analysis of this compound and its related products are present in the available scientific record.

X-ray Absorption Spectroscopy (XAS) for Surface Mechanism Probing

Research applying X-ray Absorption Spectroscopy to investigate the surface mechanisms of this compound could not be located.

Raman Spectroscopy for Phase Transformation Analysis

Raman spectroscopy is a powerful non-destructive technique utilized to investigate the structural changes and phase transformations of this compound under varying pressure conditions. Studies have shown that applying pressure to this compound induces significant changes in its crystal structure, which can be monitored by observing shifts in the Raman spectra.

Research indicates that as pressure increases, new bands appear in the Raman spectrum of this compound, and existing bands show discontinuity, signaling a phase transformation. researchgate.netiaea.org Specifically, a phase transformation is indicated by the appearance of new Raman bands and discontinuity of existing bands at pressures above 1.3 GPa. researchgate.net Further investigation using X-ray diffraction confirms this transformation, showing that the ambient monoclinic structure begins to convert to an orthorhombic structure at approximately 2 GPa. researchgate.net This transformation is complete at 6.8 GPa, resulting in a 10% volume collapse. researchgate.net The bulk moduli for the monoclinic and orthorhombic phases have been estimated to be around 12 GPa and 27 GPa, respectively. researchgate.net These findings are crucial for understanding the stability and sensitivity of the compound under different physical stresses.

A comparison of the Raman spectra of this compound with that of trinitrotoluene (TNT) suggests that a larger phonon energy gap in this compound could be a contributing factor to its lower impact sensitivity. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds in various matrices. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the analysis of this compound, often in environmental and research samples. nih.govnih.gov A common approach involves using a reverse-phase (RP) HPLC system with a C18 column. nih.govengineering.org.cn

One established method utilizes a tertiary mobile phase of water-methanol-acetonitrile (68:28:4) in an isocratic run, allowing for the separation of this compound from other energetic compounds. nih.gov Another method employs a simpler mobile phase of acetonitrile (B52724) and water with phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com The detection of this compound is typically performed using a UV-Vis PDA detector at a wavelength of 284 nm. engineering.org.cn

The limit of detection (LOD) and limit of quantitation (LOQ) for this compound have been reported to be 10 ppb and 40 ppb, respectively. nih.gov The method demonstrates a wide dynamic range, spanning from 0.02 to 1,000 parts per million (ppm). nih.gov Spike recovery studies in environmental matrices have shown excellent results for this compound, with recoveries ranging from 87% to 113%. nih.gov

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Mobile Phase | Water-Methanol-Acetonitrile (68:28:4) nih.gov | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Column | C18 nih.govengineering.org.cn | Newcrom R1 sielc.com |

| Detection | UV-Vis PDA (284 nm) engineering.org.cn | Not Specified |

| LOD | 10 ppb nih.gov | Not Specified |

| LOQ | 40 ppb nih.gov | Not Specified |

| Dynamic Range | 0.02 - 1,000 ppm nih.gov | Not Specified |

| Spike Recovery | 87% - 113% nih.gov | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC), often coupled with a diode array detector (DAD) or mass spectrometry (MS), offers a more rapid and sensitive method for the analysis of this compound and its transformation products. nih.govscispace.com This technique utilizes columns with smaller particle sizes (e.g., 1.8 µm or 2.2 µm), leading to faster separation times and higher resolution. sielc.comnih.govscispace.com

In one application, UPLC-DAD was used to analyze supernatant samples for this compound and its biotransformation products, 2-methoxy-5-nitroaniline (B165355) (MENA) and 2,4-diaminoanisole (B165692) (DAAN). nih.gov The separation was achieved on an Acclaim RSLC Explosives E2 column with an isocratic mobile phase of methanol (B129727)/water (40/60% v/v) over a 15-minute run time. nih.gov Another study employed a UPLC system with a QTof Premier MS for accurate mass data collection, using an Acquity UPLC HSS T3 column. scispace.com

UPLC methods are particularly valuable for analyzing complex mixtures and identifying unknown metabolites or degradation products due to their enhanced separation efficiency and compatibility with high-resolution mass spectrometry. nih.govscispace.com For instance, UPLC-QToF-MS has been instrumental in identifying ten different (bio)transformation products of this compound. nih.gov

Table 2: UPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| System | UPLC-DAD nih.gov | UPLC-QTof-MS scispace.com |

| Column | Acclaim RSLC Explosives E2 (2.1 × 100 mm, 2.2 μm) nih.gov | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) scispace.com |

| Mobile Phase | Isocratic Methanol/H2O (40/60% v/v) nih.gov | Gradient of Acetonitrile and Water with Ammonium (B1175870) Acetate or Formic Acid scispace.com |

| Flow Rate | 0.25 mL min−1 nih.gov | 0.6 mL/min scispace.com |

| Run Time | 15 min nih.gov | 13 min scispace.com |

| Analytes | DNAN, MENA, DAAN nih.gov | DNAN and its biotransformation products scispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for identifying volatile and semi-volatile products that arise from the thermal decomposition of this compound. rsc.org This method is particularly useful for elucidating decomposition pathways and mechanisms.

Studies combining thermogravimetric analysis with Fourier transform infrared spectrometry and mass spectrometry (TG-FTIR-MS) have been conducted to analyze the gaseous products formed during the thermal decomposition of this compound. rsc.orgresearchgate.net These analyses have revealed that the decomposition process begins with the production of highly active NO2, which is then converted to NO. rsc.orgresearchgate.net Other identified volatile products include CO, CO2, N2O, and CH3OH. rsc.org The use of GC-MS allows for the separation and identification of these individual components, providing a detailed picture of the decomposition process.

It is important to note that the syn-anti isomerization of dinitrophenylhydrazone derivatives, which can be formed from volatile carbonyl compounds, can be influenced by GC conditions such as solvent nature, column deactivation, and temperature. tue.nl Careful selection of experimental parameters is therefore crucial for obtaining reproducible and accurate results. tue.nl

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis techniques are fundamental in characterizing the thermal stability and decomposition kinetics of this compound. These methods provide critical data for understanding the compound's behavior at elevated temperatures, which is essential for its safe handling and application.

Research has shown that this compound begins to evaporate significantly around 130 °C, which is approximately 40 °C above its melting point. bibliotekanauki.pl The decomposition itself occurs over a broad temperature range, from 210 °C to 300 °C, with the appearance of 2,4-dinitrophenol (B41442) (DNP) as a decomposition product. bibliotekanauki.pl Adiabatic accelerating rate calorimetry (ARC) studies indicate that the initial exotherm temperature for this compound under adiabatic conditions is 232.0 °C. bibliotekanauki.pl

The thermal decomposition process is described as a four-step mechanism:

Melting of this compound. bibliotekanauki.pl

Evaporation of the liquid-phase compound. bibliotekanauki.pl

Decomposition of the liquid-phase this compound to produce condensed-phase DNP and CH2 through a bond-rearrangement reaction. bibliotekanauki.pl

Attainment of an equilibrium state between the gas-phase this compound and DNP and the liquid mixture. bibliotekanauki.pl

Thermogravimetric Analysis (TGA) is a crucial technique for studying the mass loss of this compound as a function of temperature, providing insights into its thermal stability and decomposition kinetics. bibliotekanauki.plscielo.br

TGA experiments have demonstrated that this compound remains stable with no mass loss at temperatures below 160 °C. bibliotekanauki.pl However, above this temperature, it begins to volatilize rapidly. bibliotekanauki.pl Combined TG-FTIR-MS studies show that the thermal decomposition starts at approximately 453 K (180 °C). rsc.orgresearchgate.net The fastest thermal decomposition rate has been observed at 613 K (340 °C). rsc.org

Non-isothermal TGA experiments conducted at various heating rates reveal that the decomposition temperatures shift to higher values as the heating rate increases. scielo.br This is a common phenomenon due to the thermal lag between the sample and the furnace. By analyzing the TGA data at different heating rates, kinetic parameters such as the apparent activation energy of the decomposition reaction can be calculated using various kinetic models. scielo.br

Table 3: Thermal Decomposition Characteristics of this compound

| Parameter | Value | Reference |

|---|---|---|

| Significant Evaporation Temperature | ~130 °C | bibliotekanauki.pl |

| Decomposition Temperature Range | 210-300 °C | bibliotekanauki.pl |

| Initial Exotherm Temperature (ARC) | 232.0 °C | bibliotekanauki.pl |

| Stable Temperature (TGA) | Below 160 °C | bibliotekanauki.pl |

| Decomposition Onset (TG-FTIR-MS) | ~453 K (180 °C) | rsc.orgresearchgate.net |

| Temperature of Fastest Decomposition | 613 K (340 °C) | rsc.org |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine a material's thermal properties and transitions. cuni.cz In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. cuni.cz This method is widely used to determine melting points, glass transitions, and crystallization events. cuni.cz

In the study of 2,4-dinitroanisole (DNAN), DSC has been employed to investigate its thermal behavior. DSC results for DNAN show a single exothermic decomposition process with a peak temperature of 242.2 °C. researchgate.net The melting point of DNAN has been reported to be between 94-95 °C. scispace.com However, one early report suggested the existence of two different crystal forms with melting points of 86.9°C and 94.6°C. scispace.com The melting enthalpy for DNAN is 20.2 kJmol−1, and the solidification heat is 19.7 kJmol−1. wikipedia.org This difference is attributed to the ability of the liquid to be supercooled by 22.8 °C. wikipedia.org

DSC has also been used to study the thermal stability of DNAN. The activation energy (Ea) of DNAN, a measure of its kinetic inertness, has been calculated from DSC data. rsc.org These studies indicate that DNAN has greater kinetic inertness and thermal stability compared to 2,4,6-Trinitrotoluene (B92697) (TNT). rsc.org The critical temperature of thermal explosion for DNAN has been calculated as 234.7 °C. researchgate.net